N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core.
準備方法
The synthesis of N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with appropriate amines and aldehydes yield the final product . Industrial production methods may employ ultrasonic-assisted synthesis to enhance reaction rates and yields .
化学反応の分析
N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
作用機序
The compound exerts its effects primarily through the inhibition of protein kinases, such as CDK2. It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is essential for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the kinase active site, forming essential hydrogen bonds with key amino acids .
類似化合物との比較
N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern and its potent kinase inhibitory activity. Similar compounds include:
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine: Another kinase inhibitor with a different substitution pattern.
4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine:
These compounds share the pyrazolo[3,4-d]pyrimidine core but differ in their specific substitutions, leading to variations in their biological activities and target specificities .
生物活性
N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C20H19ClN6 and a molecular weight of approximately 378.9 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl group and a propyl substituent, which contribute to its unique biological interactions.
This compound primarily functions as an inhibitor of protein kinases , which are pivotal in regulating cell proliferation and survival. The compound exhibits significant inhibitory activity against several key kinases involved in cancer progression:
- Epidermal Growth Factor Receptor (EGFR) : The compound's derivatives have shown effectiveness in inhibiting EGFR, a critical target in various cancers.
- Cyclin-dependent Kinase 2 (CDK2) : Molecular docking studies indicate that this compound binds favorably to CDK2's active site, leading to cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HCT116 (Colorectal) | 22.7 | High |
HepG2 (Liver) | 35.0 | Moderate |
MCF-7 (Breast) | 40.75 | High |
These values indicate that the compound exhibits potent antiproliferative activity while maintaining selectivity towards cancer cells over normal cells .
Case Studies
- Colorectal Carcinoma Study : The compound demonstrated significant cytotoxicity against HCT116 cells with an IC50 value of approximately 22.7 µM. The mechanism was attributed to its ability to induce apoptosis via kinase inhibition .
- Breast Cancer Research : In studies involving MCF-7 cells, the compound showed an IC50 of 40.75 µM, suggesting potential for therapeutic use in breast cancer treatment. The selectivity index indicates minimal toxicity towards non-cancerous WI38 cells .
Structure-Activity Relationships
The unique combination of substituents in this compound enhances its binding affinity for target kinases while minimizing off-target effects. Comparative analysis with similar compounds highlights the importance of the chlorophenyl group for hydrophobic interactions within enzyme active sites:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N4-(3-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Similar pyrazolo structure; different halogen substitution | EGFR inhibition |
N-(phenyl)-N'-(propyl)-pyrazolo[3,4-d]pyrimidin-4,6-diamines | Variation in alkyl groups | Potential anticancer activity |
This table illustrates how modifications in substituents can lead to variations in biological activity and selectivity against specific kinases.
特性
IUPAC Name |
4-N-(4-chlorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H2,22,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKFTVAXVFQORY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。